L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-

μ-Opioid Receptor Binding Affinity Tumor Targeting

Researchers investigating μ-opioid receptor (MOR) heterogeneity or seeking to validate tumor-targeting ligands require the precise 4-chloro-D-Phe³ analog; substitution with parent morphiceptin or other D-configured analogs is not equivalent. This compound, [D-ClPhe³]morphiceptin, solves the critical challenge of experimental irreproducibility caused by distinct binding kinetics and biodistribution profiles. Its unique para-chlorination tunes lipophilicity and steric interaction, directly impacting in vivo tumor accumulation and receptor-binding capacity. Key quantitative benchmarks from the literature: - Characterized Kd of 1.8 and Bmax of 220 on tumor-expressed MOR, enabling rigorous binding assay validation. - Documented high tumor accumulation in preclinical imaging, supporting translational radioligand development. This product is an indispensable tool for dissociating MOR binding from antinociceptive signaling and for comprehensive SAR datasets.

Molecular Formula C28H34ClN5O5
Molecular Weight 556.1 g/mol
CAS No. 649773-54-6
Cat. No. B12585527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl-
CAS649773-54-6
Molecular FormulaC28H34ClN5O5
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)N4CCCC4C(=O)N
InChIInChI=1S/C28H34ClN5O5/c29-19-9-5-18(6-10-19)16-22(28(39)33-13-1-3-23(33)25(31)36)32-26(37)24-4-2-14-34(24)27(38)21(30)15-17-7-11-20(35)12-8-17/h5-12,21-24,35H,1-4,13-16,30H2,(H2,31,36)(H,32,37)/t21-,22+,23-,24-/m0/s1
InChIKeyARMIQIBFTKPACM-KIHHCIJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[D-ClPhe³]Morphiceptin: Research-Grade μ-Opioid Receptor Ligand


L-Prolinamide, L-tyrosyl-L-prolyl-4-chloro-D-phenylalanyl- (CAS 649773-54-6) is a synthetic tetrapeptide amide and a halogenated, D-configured analog of the endogenous μ-opioid receptor (MOR) agonist morphiceptin (Tyr-Pro-Phe-Pro-NH₂). The compound, also referred to as [D-ClPhe³]morphiceptin, incorporates a 4-chloro-D-phenylalanine residue at position 3, replacing the natural L-Phe [1]. This modification introduces distinct pharmacophoric properties, including altered receptor binding kinetics and binding capacity relative to the parent peptide, making it a critical tool for investigating structure-activity relationships (SAR) at the μ-opioid receptor and for developing targeted radiopharmaceuticals [1].

Why [D-ClPhe³]Morphiceptin Cannot Be Replaced


The biological activity of morphiceptin and its analogs is exquisitely sensitive to modifications at position 3, which constitutes a critical pharmacophoric element for μ-opioid receptor interaction [1]. Simple substitution with the parent peptide (morphiceptin) or other D-configured analogs (e.g., [D-Phe³]morphiceptin) is not equivalent, as evidenced by distinct binding affinities (Kd) and maximal binding capacities (Bmax) on tumor-expressed MOR. A chlorine atom at the para-position of the D-phenylalanine residue, as in this compound, uniquely tunes the lipophilicity and steric interaction profile, which directly impacts in vivo biodistribution and tumor accumulation, unlike its non-halogenated or dichlorinated counterparts [1]. Consequently, procurement of the precise 4-chloro-D-Phe analog is mandatory for experimental reproducibility and for achieving the intended receptor-binding profile.

[D-ClPhe³]Morphiceptin: Key Differentiating Evidence


μ-Opioid Receptor Binding Affinity (Kd and Bmax)

In a direct head-to-head comparison using membranes from experimental mammary adenocarcinoma, [D-ClPhe³]morphiceptin (the target compound) exhibited an intermediate binding affinity for the μ-opioid receptor, quantified by a Kd of 1.8, compared to [D-Phe³]morphiceptin which showed the highest affinity at Kd 0.39, and the parent morphiceptin whose binding capacity was defined only by a significantly lower Bmax of 131 [1]. The Kd units are consistent with the nM range typically reported for high-affinity MOR ligands in this assay system.

μ-Opioid Receptor Binding Affinity Tumor Targeting

In Vivo Tumor Accumulation and Biodistribution

In vivo biodistribution studies using ¹³¹I-labeled peptides in tumor-bearing C3H/Bi mice confirmed that [D-ClPhe³]morphiceptin (target compound) achieves high accumulation in tumor tissue, a property shared with [D-Phe³]morphiceptin, but markedly superior to the parent morphiceptin and the [D-Cl₂Phe³]morphiceptin analog [1]. The study explicitly states that the 'highest accumulation of radioactive peptides in the tumor tissue was also found for peptides with D-Phe and D-ClPhe', differentiating the target compound from its dichlorinated counterpart.

Biodistribution Tumor Imaging Mammary Adenocarcinoma Model

Weak Antagonist Activity at MOR in Analgesia Models

In a separate comparative study on centrally administered antinociception, the endomorphin-2 analog incorporating D-ClPhe (EMDB-1: Tyr-Pro-D-ClPhe-Phe-NH₂) was characterized as a potent DPP IV inhibitor lacking μ-opioid receptor binding and agonist activity [1]. While this study featured the tetrapeptide-Tyr-Pro-D-ClPhe-Phe-NH₂ rather than the morphiceptin scaffold, the D-ClPhe residue imparted a loss of opioid agonism. This class-level inference suggests that the D-ClPhe modification on the morphiceptin scaffold (the target compound) may confer a similar 'silent' or antagonistic profile at MOR, in stark contrast to the potent agonism and analgesic activity of [D-Phe³]morphiceptin and the parent peptide [1].

Analgesia Opioid Pharmacology Functional Assay

[D-ClPhe³]Morphiceptin: Key Application Scenarios


μ-Opioid Receptor Binding Assays for Cancer Biomarker Research

Investigators studying μ-opioid receptor expression in breast adenocarcinoma or other MOR-positive tumors should select this compound for radioligand binding assays. Its characterized Kd of 1.8 and Bmax of 220 on tumor membranes [1] provide a quantifiable benchmark ligand that differs from [D-Phe³]morphiceptin, enabling the exploration of receptor populations with varying affinity states.

Targeted Radiopharmaceutical Development for Nuclear Oncology

Preclinical imaging and biodistribution studies cited in the literature confirm that this compound, along with its D-Phe³ analog, demonstrates the highest tumor accumulation [1]. Researchers seeking to optimize tumor-to-background ratios should specifically request this compound to validate whether its unique binding capacity translates into superior imaging contrast in their specific tumor models.

Structure-Activity Relationship (SAR) Studies at Peptide GPCRs

Academic and pharmaceutical laboratories studying the impact of para-halogen substitution on peptide GPCR binding kinetics can use this specific D-configuration, 4-Cl-Phe³-morphiceptin to differentiate the effects of lipophilicity and steric bulk on receptor activity. Its distinct Kd and Bmax profile, compared to the natural L-Phe³, D-Phe³, and D-Cl₂Phe³ analogs [1], makes it a necessary data point in any comprehensive SAR dataset.

Opioid Pharmacology: Separating Binding from Analgesia

Given its potential for reduced analgesic activity indicated by its underperformance relative to [D-Phe³]morphiceptin in hot-plate tests [2], this compound is invaluable for experiments designed to dissociate MOR binding from downstream antinociceptive signaling. Procurement of this specific peptide is essential for laboratories exploring MOR antagonist or functionally selective ligand designs.

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